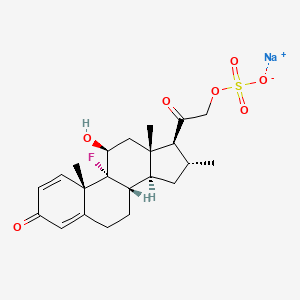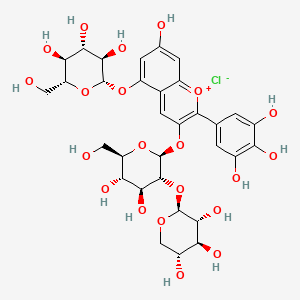
Delphinidin 3-sambubioside-5-glucoside chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delphinidin 3-sambubioside-5-glucoside chloride is a naturally occurring anthocyanin flavonoid. It is a water-soluble polyphenolic compound known for its vibrant purple color, which is found in various fruits, flowers, and leaves. This compound is recognized for its powerful antioxidant properties and potential health benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of delphinidin 3-sambubioside-5-glucoside chloride typically involves the glycosylation of delphinidin with sambubiose and glucose. The reaction conditions often require the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired glycoside .
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification from natural sources such as berries and flowers. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Delphinidin 3-sambubioside-5-glucoside chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its color and stability.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted glycosides.
Applications De Recherche Scientifique
Delphinidin 3-sambubioside-5-glucoside chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of anthocyanins in plant extracts.
Biology: Studied for its antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and cardioprotective effects.
Industry: Utilized as a natural colorant in food and cosmetic products
Mécanisme D'action
The mechanism of action of delphinidin 3-sambubioside-5-glucoside chloride involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals, and reducing oxidative stress. Additionally, it can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Delphinidin 3-glucoside chloride
- Delphinidin 3,5-diglucoside chloride
- Cyanidin 3-glucoside chloride
- Cyanidin 3-sambubioside chloride
Uniqueness
Delphinidin 3-sambubioside-5-glucoside chloride is unique due to its specific glycosidic structure, which influences its bioavailability, stability, and biological activity. Compared to other similar compounds, it may exhibit distinct antioxidant and therapeutic properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C32H39ClO21 |
|---|---|
Poids moléculaire |
795.1 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C32H38O21.ClH/c33-6-18-22(41)24(43)27(46)31(51-18)49-16-4-10(35)3-15-11(16)5-17(28(48-15)9-1-12(36)20(39)13(37)2-9)50-32-29(25(44)23(42)19(7-34)52-32)53-30-26(45)21(40)14(38)8-47-30;/h1-5,14,18-19,21-27,29-34,38,40-46H,6-8H2,(H3-,35,36,37,39);1H/t14-,18-,19-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 |
Clé InChI |
YBQPFHZHJBQQGV-BTIHIVKHSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-] |
SMILES canonique |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


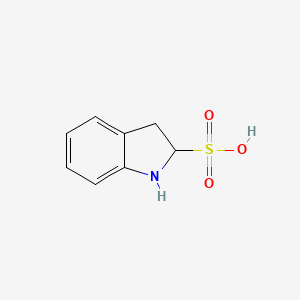
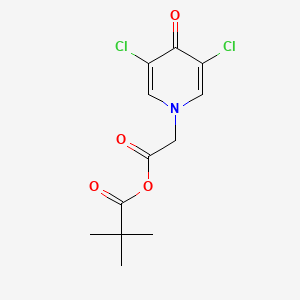
![(3'R,4S,6'R,7'S,8'Z,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide](/img/structure/B13422851.png)
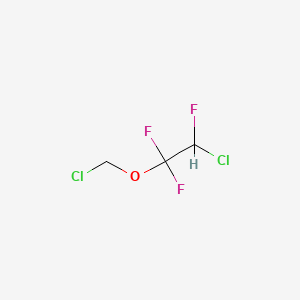
![N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-3-hydroxy-2-methylpentanamide](/img/structure/B13422859.png)
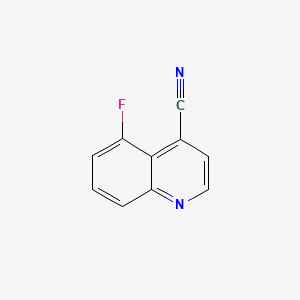
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)
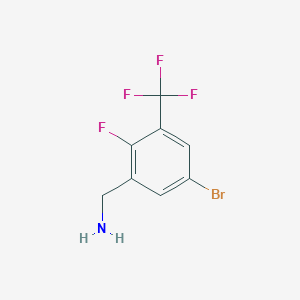
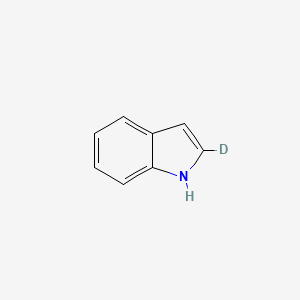
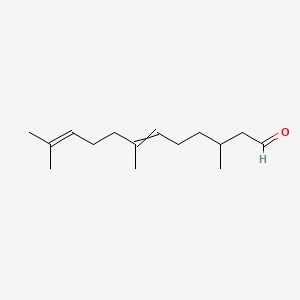
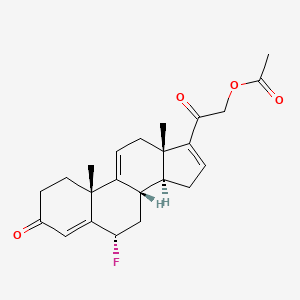

![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
